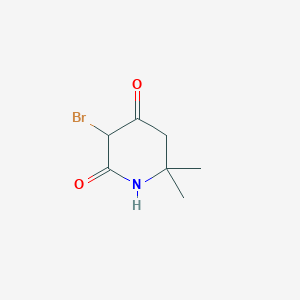
2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride
Übersicht
Beschreibung
2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is a chemical compound with the CAS Number: 934765-77-2 . It has a molecular weight of 194.66 . This compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides, which are structurally similar to 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride, were designed and synthesized as new selective discoidin domain receptor 1 (DDR1) inhibitors .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2.ClH/c11-6-7-1-2-8-4-10(12)5-9(8)3-7;/h1-3,10H,4-5,12H2;1H . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
The compound has been used in the synthesis of new selective discoidin domain receptor 1 (DDR1) inhibitors .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 194.66 .Wissenschaftliche Forschungsanwendungen
- Summary of the Application : This compound has been used in the design and synthesis of new selective discoidin domain receptor 1 (DDR1) inhibitors . DDR1 is a receptor tyrosine kinase that mediates the biological functions of collagens, which are heavily involved in pancreatic cancer development, immune evasion, and therapy resistance .
- Methods of Application or Experimental Procedures : A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized . One of the representative compounds, 7f, bound with DDR1 and suppressed the kinase activity .
- Results or Outcomes : The compound 7f potently inhibited collagen-induced DDR1 signaling and epithelial-mesenchymal transition . It also dose-dependently suppressed colony formation of pancreatic cancer cells . In vivo, it exhibited promising therapeutic efficacy in orthotopic mouse models of pancreatic cancer .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-7-1-2-8-4-10(12)5-9(8)3-7;/h1-3,10H,4-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMAEZUJWDSWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride | |
CAS RN |
934765-77-2 | |
| Record name | 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1376266.png)


![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)



![Bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B1376275.png)
